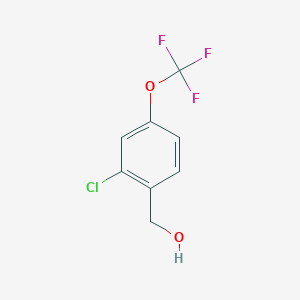

2-Chloro-4-trifluoromethoxybenzyl alcohol

Beschreibung

Eigenschaften

IUPAC Name |

[2-chloro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLMKHWUAXCYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Chloro-4-trifluoromethoxybenzyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic diseases and neurodegenerative disorders. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group and a trifluoromethoxy group on a benzyl alcohol framework. This unique arrangement contributes to its biological activity, particularly through interactions with various biological targets.

Research indicates that this compound acts as an inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme crucial for the acylation of ghrelin, a hormone involved in appetite regulation and energy metabolism. By inhibiting GOAT, this compound may help regulate food intake and energy expenditure, making it a candidate for treating obesity and metabolic syndrome .

Antidiabetic and Antiobesity Effects

Studies have demonstrated that compounds with GOAT inhibitory activity can significantly impact metabolic disorders. For instance, this compound has shown promise in reducing body weight gain in animal models by decreasing ghrelin levels, thereby influencing appetite control .

Table 1: Effects on Metabolic Disorders

| Activity | Model Used | Result |

|---|---|---|

| Antiobesity | Rodent models | Significant weight reduction |

| Antidiabetic | Diabetic rats | Improved glucose tolerance |

| Appetite suppression | Behavioral studies | Reduced food intake |

Neuroprotective Effects

In addition to its metabolic benefits, this compound has been investigated for its neuroprotective effects. Research suggests that it may provide therapeutic benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating pathways associated with neuronal survival and inflammation .

Case Study: Neuroprotection in Alzheimer’s Disease

A study evaluated the effects of this compound on cognitive decline in Alzheimer’s disease models. Results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, which is characteristic of Alzheimer’s pathology .

Synthesis and Yield

The synthesis of this compound has been optimized to ensure high yields. Various methods have been employed, including catalytic hydrogenation and dehydrogenative coupling reactions, demonstrating efficient conversion from precursor compounds .

Table 2: Synthesis Yields

| Reaction Type | Yield (%) |

|---|---|

| Catalytic hydrogenation | 85% |

| Dehydrogenative coupling | 92% |

Structure-Activity Relationships (SAR)

Investigations into the structure-activity relationships of similar compounds have provided insights into the pharmacological potential of this compound. Variations in substituents significantly affect biological activity, with electron-withdrawing groups enhancing inhibitory effects on GOAT .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chloro-4-trifluoromethoxybenzyl alcohol is utilized in organic synthesis as a versatile building block. It can participate in several reactions, including:

- Dehydrogenative Coupling Reactions : This compound has been used in manganese-catalyzed dehydrogenative coupling reactions to produce α-alkylated products from ketones, esters, and amides. For instance, it has been shown to yield moderate amounts of α,β-unsaturated esters when reacted under optimized conditions with various substrates .

- Formation of Trifluoromethylated Compounds : The trifluoromethoxy group allows for the introduction of trifluoromethyl units into organic molecules, which are valuable in pharmaceuticals due to their influence on biological activity and metabolic stability .

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development:

- Pharmacological Applications : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced pharmacological properties. The presence of this compound in drug formulations can potentially improve bioavailability and efficacy .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them suitable for further investigation as potential therapeutic agents .

Case Study 1: Synthesis of α-Alkylated Products

In a study exploring the efficiency of various benzyl alcohol derivatives in dehydrogenative coupling reactions, this compound was tested alongside other electron-deficient benzyl alcohols. The results indicated that while the yields were moderate (approximately 20% for certain reactions), the compound's ability to form α,β-unsaturated products was notable .

Case Study 2: Trifluoromethyl Group in Drug Design

A review of FDA-approved drugs highlighted the significance of the trifluoromethyl group in enhancing drug properties. The incorporation of similar structures into new compounds derived from this compound could lead to novel therapeutic agents with improved efficacy .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for dehydrogenative coupling reactions and trifluoromethylation |

| Medicinal Chemistry | Potential use in drug development due to enhanced pharmacological properties |

| Antimicrobial Activity | Preliminary studies suggest possible antimicrobial effects |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS: 65735-71-9)

- Molecular Formula : C₈H₆ClF₃O (same as target compound).

- Substituent Positions : Chlorine at 4-position , -CF₃ at 3-position .

- Key Differences: Positional isomerism alters electronic effects on the aromatic ring. The meta-CF₃ and para-Cl arrangement may reduce resonance stabilization compared to the target compound’s para-CF₃ and ortho-Cl configuration. No melting point data is available, but steric hindrance differences could affect crystallinity .

2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS: 64372-62-9)

- Molecular Formula : C₈H₆ClF₃O.

- Substituent Positions : Chlorine at 2-position , -CF₃ at 5-position .

- Purity exceeds 95.0%, but thermal stability data is unavailable .

Functional Group Variants

4-Chloro-2-(trifluoromethoxy)benzyl alcohol (CAS: 1261673-90-8)

- Molecular Formula : C₈H₆ClF₃O₂.

- Substituent Positions : Chlorine at 4-position , trifluoromethoxy (-OCF₃) at 2-position .

- Key Differences: The -OCF₃ group introduces an oxygen atom, increasing molecular weight to 226.58 g/mol. Reactivity may differ due to the electron-donating nature of the oxygen atom .

2-Chloro-4-fluorobenzyl alcohol (CAS: 208186-84-9)

- Molecular Formula : C₇H₆ClFO.

- Substituent Positions : Chlorine at 2-position , fluorine at 4-position .

- Key Differences : Substitution of -CF₃ with fluorine reduces steric bulk and electron-withdrawing effects, lowering molecular weight (158.57 g/mol ). This likely increases volatility and alters biological activity profiles .

Data Table: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Melting Point (°C) | Purity |

|---|---|---|---|---|---|---|

| 2-Chloro-4-(trifluoromethyl)benzyl alcohol | 56456-51-0 | C₈H₆ClF₃O | 210.58 | 2-Cl, 4-CF₃ | 50–52 | 97% |

| 4-Chloro-3-(trifluoromethyl)benzyl alcohol | 65735-71-9 | C₈H₆ClF₃O | 210.58 | 4-Cl, 3-CF₃ | N/A | N/A |

| 4-Chloro-2-(trifluoromethoxy)benzyl alcohol | 1261673-90-8 | C₈H₆ClF₃O₂ | 226.58 | 4-Cl, 2-OCF₃ | N/A | 97% |

| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 64372-62-9 | C₈H₆ClF₃O | 210.58 | 2-Cl, 5-CF₃ | N/A | >95.0% |

| 2-Chloro-4-fluorobenzyl alcohol | 208186-84-9 | C₇H₆ClFO | 158.57 | 2-Cl, 4-F | N/A | N/A |

Research Findings and Implications

Electronic Effects :

- The ortho -Cl and para -CF₃ arrangement in the target compound maximizes electron-withdrawing effects, enhancing stability in electrophilic substitution reactions compared to isomers with meta -CF₃ .

- Trifluoromethoxy (-OCF₃) variants exhibit higher polarity, making them more suitable for applications requiring moderate hydrophilicity .

Synthetic Challenges :

- Positional isomers require regioselective synthesis strategies. For example, Friedel-Crafts alkylation or directed ortho-metalation may be employed to control substituent placement .

Biological Relevance :

- -CF₃ and -OCF₃ groups are prevalent in agrochemicals (e.g., herbicides) due to their metabolic stability. The target compound’s para -CF₃ group may enhance binding to enzyme active sites compared to meta -CF₃ analogs .

Vorbereitungsmethoden

Chloromethylation and Hydrolysis Route via Benzyl Chloride Intermediates

Another effective synthetic strategy involves chloromethylation of halogenated trifluoromethylbenzenes, followed by esterification and hydrolysis to yield the benzyl alcohol.

-

- Chloromethylation : 4-halogenated trifluoromethylbenzene reacts with paraformaldehyde and a chlorinating agent to yield 2-halo-5-trifluoromethyl benzyl chloride.

- Esterification : The benzyl chloride intermediate is converted into an organic acid benzyl ester under acidic conditions.

- Hydrolysis : The ester is hydrolyzed under acidic or alkaline aqueous conditions to afford 2-halo-5-trifluoromethyl benzyl alcohol.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chloromethylation | Paraformaldehyde, chlorinating agent; solvent varies | High | Produces benzyl chloride intermediate |

| Esterification | Acid binding agent, organic solvent | High | Forms benzyl ester |

| Hydrolysis (acidic) | 98% sulfuric acid, 110–150 °C, 3 h | 77–82 | Purity ~99%, product isolated as solid |

| Hydrolysis (alkaline) | 30% NaOH, 80–120 °C, 2 h | 99 | Higher yield, neutralization step required |

-

- Raw materials are readily available and inexpensive.

- Process is environmentally friendly with low pollution.

- High product purity and stable quality.

- Amenable to industrial scale-up.

Characterization :

High purity confirmed by 1H NMR and other analytical techniques.

This method is detailed in Chinese Patent CN102372605B and provides a robust synthetic route for 2-chloro-5-trifluoromethyl benzyl alcohol, structurally related to 2-chloro-4-trifluoromethoxybenzyl alcohol.

Organolithium-Mediated Formaldehyde Addition to Methoxymethyl-Substituted Fluorobenzenes

A more specialized synthesis involves the use of organolithium reagents to introduce the benzyl alcohol moiety via formaldehyde addition.

-

- Starting from tetrafluorobenzyl alcohol, halogenation with hydrogen halides produces halomethyl tetrafluorobenzenes.

- Nucleophilic substitution with methanol under alkaline conditions introduces methoxymethyl substituents.

- Treatment with an organolithium reagent at low temperatures (0 to -78 °C) in an inert solvent, followed by bubbling formaldehyde gas, yields the corresponding benzyl alcohol after protonation.

| Step | Conditions | Duration | Temperature |

|---|---|---|---|

| Halogenation | Hydrogen halide, solvent mixture | 2–20 hours | 40–120 °C |

| Methoxymethyl substitution | Methanol, inorganic alkali | 1–20 hours | 0–65 °C |

| Organolithium addition & formaldehyde insertion | Organolithium reagent, inert solvent, formaldehyde gas | 0.5–5 hours each | 0 to -78 °C |

- Advantages :

- High selectivity and purity of product.

- Use of inexpensive reagents.

- Good overall yields.

This method, while more complex, allows for precise functionalization and is described in CN Patent CN102731269B, though it focuses on tetrafluorobenzyl alcohol derivatives, it offers insights applicable to trifluoromethoxy analogs.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Yield & Purity |

|---|---|---|---|---|

| Palladium-catalyzed carbonylation & reduction | Aryl bromide, CO, formate, Pd catalyst | 60–120 °C, 30–70 bar CO/H2 | Single vessel, mild reducing agent | High yield, high purity |

| Chloromethylation → Esterification → Hydrolysis | Paraformaldehyde, chlorinating agent, acid/base | 80–150 °C, acidic or alkaline hydrolysis | Simple, low cost, industrial scale | 77–99% yield, ~99% purity |

| Organolithium-mediated formaldehyde addition | Organolithium reagent, formaldehyde gas | Low temp (0 to -78 °C) | High selectivity, good yields | High purity, good yield |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-trifluoromethoxybenzyl alcohol, and how do reaction conditions influence yield?

- Methodology : A stepwise approach is recommended:

Chlorination : Introduce the chlorine substituent at the 2-position via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) .

Trifluoromethoxy Introduction : Employ Ullmann coupling or nucleophilic displacement with trifluoromethylating agents (e.g., CF₃I/CuI) .

Reduction : Reduce the benzyl chloride intermediate to the alcohol using NaBH₄ or LiAlH₄ .

- Key Variables : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst choice (CuI for trifluoromethoxy) critically affect yield (typically 50–75%) .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for benzylic -CH₂OH signals at δ 4.6–5.0 ppm and aromatic protons split by substituents (e.g., Cl and -OCF₃) .

- ¹⁹F NMR : A singlet near δ -58 ppm confirms the -OCF₃ group .

Q. How do solubility and stability impact experimental design with this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for aqueous reactions .

- Stability : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of the benzyl alcohol group. Avoid prolonged exposure to light .

Q. What are common impurities in synthesized batches, and how can they be removed?

- Typical Impurities : Residual benzyl chloride (from incomplete reduction) or trifluoromethoxy byproducts.

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How does the electron-withdrawing -OCF₃ group influence reaction mechanisms in cross-coupling reactions?

- Mechanistic Insight : The -OCF₃ group deactivates the aromatic ring, directing electrophilic substitution to the 6-position. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ and aryl boronic acids at 80–100°C for C-C bond formation .

- Kinetic Studies : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to track regioselectivity .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

- DFT Modeling : Calculate Fukui indices to identify electrophilic centers. The benzylic -OH group shows high nucleophilicity (f⁻ ~0.25), favoring esterification or etherification .

- Solvent Effects : Use COSMO-RS simulations to optimize solvent selection (e.g., THF enhances SN2 pathways) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Case Study : If ¹H NMR shows unexpected splitting, compare with deuterated analogs or run 2D-COSY to confirm coupling patterns. Contradictions may arise from rotamers or residual solvents .

- Validation : Cross-reference with high-resolution MS and elemental analysis to rule out structural isomers .

Q. What strategies improve regioselectivity in derivatization reactions?

- Protecting Groups : Temporarily protect the -OH group with TMSCl to direct substitution to the 6-position .

- Catalytic Control : Use Pd-catalyzed C-H activation with directing groups (e.g., pyridine) for meta-functionalization .

Q. How is this compound utilized in medicinal chemistry for prodrug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.